

Foreword: Navigating the Solubility Landscape of a Key Synthetic Building Block

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Compound of Interest

Compound Name: 6-Bromo-3-chloro-2-fluorobenzaldehyde

Cat. No.: B1528929

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6-Bromo-3-chloro-2-fluorobenzaldehyde is a poly-halogenated aromatic aldehyde that serves as a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals.^[1] Its utility lies in the precise arrangement of its functional groups—the reactive aldehyde and the strategically placed halogens—which allow for complex molecular architectures.^[1] However, the successful application of this reagent in synthesis, purification, and formulation is fundamentally governed by its interaction with various solvent systems. A thorough understanding of its solubility is not merely academic; it is a prerequisite for process optimization, yield maximization, and scalable manufacturing.

This guide provides a comprehensive framework for understanding and determining the solubility of **6-Bromo-3-chloro-2-fluorobenzaldehyde**. Recognizing that readily available quantitative data for this specific compound is limited, we shift the focus from a simple data repository to a more practical, predictive, and methodological approach. We will delve into the physicochemical properties of the molecule, apply foundational solubility theories to predict its behavior, and provide detailed, field-proven protocols for its empirical determination. This document is designed for the research scientist and drug development professional, offering the necessary tools to confidently and accurately manage the solubility challenges associated with this versatile intermediate.

Physicochemical Profile of 6-Bromo-3-chloro-2-fluorobenzaldehyde

Understanding the inherent properties of the solute is the first step in predicting its solubility. The molecule's structure, a combination of a polar aldehyde group and a bulky, hydrophobic, halogen-substituted aromatic ring, creates a nuanced solubility profile.

Property	Value	Source
CAS Number	1114809-02-7	[2] [3]
Molecular Formula	C ₇ H ₃ BrClFO	[1] [2] [3]
Molecular Weight	237.45 g/mol	[1] [2] [3]
Physical Form	Solid, Light pink powder	[1]
Calculated LogP	3.0541	[3]
Hydrogen Bond Acceptors	1 (Aldehyde Oxygen)	[3]
Hydrogen Bond Donors	0	[3]
Topological Polar Surface Area (TPSA)	17.07 Å ²	[3]

The high calculated LogP value strongly suggests poor solubility in water and a preference for lipophilic (organic) environments. The presence of a single hydrogen bond acceptor and no donors indicates that its interactions with protic solvents will be limited compared to molecules capable of extensive hydrogen bonding.

Theoretical Framework for Solubility Prediction

While empirical testing is the gold standard, theoretical models provide a powerful predictive lens for solvent selection, saving time and resources.

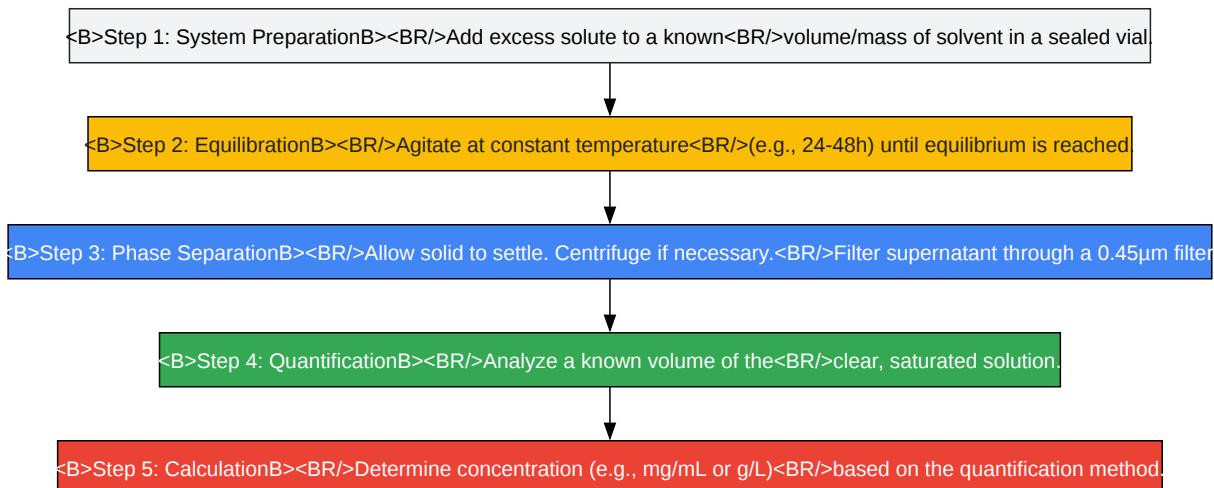
The Principle of "Like Dissolves Like"

This foundational principle posits that substances with similar polarities are more likely to be soluble in one another.[\[4\]](#)[\[5\]](#) Polarity is a continuous scale, and solvents are often categorized as non-polar, polar aprotic, and polar protic.[\[6\]](#)[\[7\]](#)

- Non-Polar Solvents (e.g., Hexane, Toluene): Interact primarily through weak van der Waals forces (dispersion forces).
- Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)): Possess a significant dipole moment but lack O-H or N-H bonds, preventing them from donating hydrogen bonds.
- Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Have large dipole moments and can both donate and accept hydrogen bonds.

Given the structure of **6-Bromo-3-chloro-2-fluorobenzaldehyde**—a large, non-polar aromatic core with a moderately polar aldehyde group—we can predict the following:

- High Solubility in non-polar and polar aprotic solvents that can effectively solvate the bulky aromatic ring.
- Moderate to Low Solubility in polar protic solvents, as the molecule cannot donate hydrogen bonds to participate fully in the solvent's H-bonding network.
- Very Low to Insoluble in water, consistent with its high LogP value.



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